![molecular formula C22H19N7O2 B2492341 N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005930-40-4](/img/structure/B2492341.png)
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound and related structures typically involves complex reactions, including heterocyclization and condensation processes. For instance, Rahmouni et al. (2014) describe the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the intricate steps and conditions required for such chemical reactions (Rahmouni et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide has been elucidated using various spectroscopic techniques. Wu et al. (2005) provide insights into the molecular structures of similar compounds, indicating the presence of intramolecular hydrogen bonds contributing to the stability and reactivity of these molecules (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds involve interactions with other chemical entities under specific conditions. Sirakanyan et al. (2015) explore the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to new heterocyclic systems. This study exemplifies the types of chemical reactions that compounds with a similar structure to the one might undergo (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are critical for their practical applications. Although specific data for N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide was not found, studies on related compounds provide a basis for understanding their physical characteristics.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other functional groups, and stability under various conditions, define the applications and handling of such compounds. Research on similar molecules, as illustrated by El-Essawy and Rady (2011), who synthesized N-alkylated 1,2,4-triazoles based on a related structure, provides insights into these properties and how they might be modified or utilized in scientific research (El-Essawy & Rady, 2011).
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2/c1-13-6-7-16(9-14(13)2)28-20-17(11-25-28)21(24-12-23-20)29-19(10-15(3)27-29)26-22(30)18-5-4-8-31-18/h4-12H,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMYRNJBXWJLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide |
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